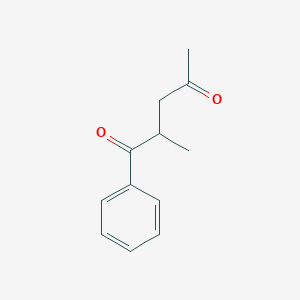

2-Methyl-1-phenylpentane-1,4-dione

Description

Significance of 1,4-Diketones as Versatile Synthetic Intermediates

1,4-Diketones are highly valuable intermediates in organic synthesis due to their ability to serve as precursors for a wide array of cyclic and heterocyclic compounds. The arrangement of the two carbonyl groups allows for intramolecular reactions, leading to the formation of five-membered rings. This is prominently exemplified by the Paal-Knorr synthesis, a classical method for synthesizing furans, pyrroles, and thiophenes from 1,4-diketones. The versatility of 1,4-diketones extends to their role in the synthesis of bioactive natural products and pharmaceutical agents.

The synthesis of 1,4-diketones itself presents a unique challenge due to the inherent polarity of the carbonyl groups. wikipedia.org However, several effective methods have been developed to overcome this, with the Stetter reaction being a particularly notable example. wikipedia.orgorganic-chemistry.org The Stetter reaction involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by a nucleophile such as a thiazolium salt or cyanide. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for constructing the 1,4-dicarbonyl motif and has been widely employed in the synthesis of complex molecules. wikipedia.org

Overview of Key Research Trajectories for 2-Methyl-1-phenylpentane-1,4-dione

Direct and extensive research specifically focused on 2-Methyl-1-phenylpentane-1,4-dione is not widely documented in publicly available literature. However, based on the well-established chemistry of 1,4-diketones, several key research trajectories can be proposed for this compound.

Synthetic Approaches:

The synthesis of 2-Methyl-1-phenylpentane-1,4-dione could likely be achieved through modifications of known methods for preparing 1,4-diketones. One plausible route is a variation of the Stetter reaction. For instance, the reaction of benzaldehyde (B42025) with methyl vinyl ketone, which is known to produce 1-phenylpentane-1,4-dione, could potentially be adapted. prepchem.com The introduction of the methyl group at the 2-position would require a subsequent or concurrent methylation step.

Another potential synthetic pathway is the Michael addition. chemeurope.commasterorganicchemistry.com This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. chemeurope.com For the synthesis of 2-Methyl-1-phenylpentane-1,4-dione, this could involve the Michael addition of an appropriate phenyl-containing nucleophile to a methylated vinyl ketone derivative.

The following table summarizes potential synthetic routes to 1,4-diketones, which could be adapted for the synthesis of 2-Methyl-1-phenylpentane-1,4-dione.

| Reaction Name | Reactants | Catalyst/Reagents | Product Type |

| Stetter Reaction | Aldehyde + α,β-Unsaturated Ketone | Thiazolium salt, Base | 1,4-Diketone |

| Michael Addition | Enolate + α,β-Unsaturated Ketone | Base | 1,5-Dicarbonyl (can be precursor) |

| Robinson Annulation | α,β-Unsaturated Ketone + Ketone | Base | Cyclic Ketone (involves Michael addition) |

Potential Applications in Synthesis:

Given its 1,4-dione core, 2-Methyl-1-phenylpentane-1,4-dione is a prime candidate for the synthesis of various heterocyclic compounds. The presence of the methyl group at the 2-position could influence the regioselectivity of cyclization reactions and the properties of the resulting products.

The table below outlines some of the key transformations that 1,4-diketones can undergo, suggesting the potential reactivity of 2-Methyl-1-phenylpentane-1,4-dione.

| Reaction Name | Reagents | Product Type |

| Paal-Knorr Furan (B31954) Synthesis | Acid | Furan |

| Paal-Knorr Pyrrole (B145914) Synthesis | Amine, Acid | Pyrrole |

| Paal-Knorr Thiophene (B33073) Synthesis | Lawesson's Reagent | Thiophene |

Further investigation into the synthesis and reactivity of 2-Methyl-1-phenylpentane-1,4-dione is warranted to fully explore its potential as a valuable synthetic intermediate. The development of efficient synthetic routes and the characterization of its chemical behavior will undoubtedly contribute to the expanding toolkit of modern organic chemistry.

Structure

3D Structure

Properties

CAS No. |

83188-09-4 |

|---|---|

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

2-methyl-1-phenylpentane-1,4-dione |

InChI |

InChI=1S/C12H14O2/c1-9(8-10(2)13)12(14)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3 |

InChI Key |

WQOJMLCFNZUDES-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)C)C(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methyl 1 Phenylpentane 1,4 Dione and Analogous 1,4 Diketones

Classical and Established Synthetic Approaches

Traditional methods remain fundamental in the construction of 1,4-diketone frameworks, offering reliable and well-understood pathways.

The Claisen condensation is a cornerstone reaction in carbon-carbon bond formation, typically involving the reaction between two ester molecules to yield a β-keto ester. masterorganicchemistry.comyoutube.com A variation, the "crossed" or mixed Claisen condensation, allows for the reaction between two different esters or, more relevantly, between an ester and a ketone. libretexts.orglibretexts.org This latter approach can be strategically employed to construct β-diketones, which are structurally related to the target 1,4-dione scaffold.

For a molecule like 2-Methyl-1-phenylpentane-1,4-dione, a plausible retrosynthetic analysis using a Claisen-type logic would involve the reaction of an enolate derived from a ketone with an ester. For instance, the enolate of 2-pentanone could react with an ester like ethyl benzoate. To ensure a successful crossed Claisen condensation with a good yield, one of the reactants should ideally be non-enolizable to prevent self-condensation side reactions. libretexts.org For example, using an ester without α-hydrogens, such as ethyl benzoate, forces the ketone to act as the enolate donor exclusively. libretexts.org The mechanism proceeds via the formation of an ester enolate, nucleophilic attack on the second ester, and subsequent elimination of an alkoxide leaving group. masterorganicchemistry.com

The introduction of the methyl group at the C2 position of the 1-phenylpentane-1,4-dione backbone is a key synthetic step. Direct alkylation of a pre-formed dione (B5365651), such as 1-phenylpentane-1,4-dione, is a primary strategy. This involves the deprotonation of an α-carbon to form an enolate, which then acts as a nucleophile to attack an alkylating agent like methyl iodide. youtube.com

A significant challenge in the alkylation of an unsymmetrical dione is controlling the regioselectivity—that is, ensuring the methyl group adds to the desired α-carbon. The choice of base and reaction conditions is critical. To achieve kinetic control and favor alkylation at the less-substituted α-carbon (the C2 position in this case), a bulky, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is typically used at low temperatures. youtube.com Conversely, using a smaller, less hindered base like sodium hydride at room temperature would favor the formation of the more stable, thermodynamically-favored enolate. youtube.com The development of methods for the selective α-methylation of ketones is an active area of research, with two-step protocols involving enaminone formation and subsequent hydrogenation proving effective and scalable. sci-hub.se

| Control Type | Base | Typical Conditions | Resulting Product | Reference |

|---|---|---|---|---|

| Kinetic | Lithium Diisopropylamide (LDA) | Low Temperature (e.g., -78 °C) | Alkylation at the less substituted α-carbon | youtube.com |

| Thermodynamic | Sodium Hydride (NaH) or Alkoxides (e.g., NaOEt) | Room Temperature or higher | Alkylation at the more substituted α-carbon | youtube.com |

Organocatalytic Transformations in 1,4-Diketone Synthesis

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives that can provide high levels of stereocontrol.

The aldol (B89426) reaction is a powerful method for C-C bond formation that unites two carbonyl compounds to form a β-hydroxy carbonyl product. nih.gov Organocatalyzed asymmetric aldol reactions, often using catalysts like the amino acid proline, can create chiral centers with high enantioselectivity. nih.govnih.gov This strategy can be adapted to synthesize precursors for 1,4-diketones. For example, an asymmetric aldol reaction between a ketone donor and an aldehyde acceptor could form a key intermediate which is then oxidized to the dione. While direct formation of the 1,4-dione is less common, the aldol reaction is instrumental in building the carbon skeleton with stereochemical control, which can be elaborated into the final product. acs.org

| Catalyst | Typical Substrates | Key Features | Reference |

|---|---|---|---|

| L-Proline | Ketones and Aldehydes | Enamine-based mechanism, high enantioselectivity. | nih.gov |

| Chiral Prolinamides | Ketones and α-Ketoacids | Offers direct synthesis of chiral α-hydroxy-γ-ketoesters. | nih.gov |

| Chiral Diamines | Intramolecular reactions | Used in enantioselective total synthesis of complex molecules. | acs.org |

The Stetter reaction is one of the most direct and powerful methods for synthesizing 1,4-dicarbonyl compounds. nih.govnih.gov This reaction involves the conjugate addition of an aldehyde to a Michael acceptor, such as an α,β-unsaturated ketone, catalyzed by a nucleophile like a cyanide ion or, more commonly, an N-heterocyclic carbene (NHC). acs.org The key to the reaction is the generation of an acyl anion equivalent from the aldehyde through a process known as umpolung (polarity reversal). nih.gov

To synthesize the parent backbone of the target molecule, 1-phenylpentane-1,4-dione, a Stetter reaction between benzaldehyde (B42025) (the acyl donor) and methyl vinyl ketone (the Michael acceptor) is a well-documented approach. nih.govprepchem.com The reaction is typically catalyzed by a thiazolium salt, such as 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, in the presence of a base. acs.org Subsequent selective methylation at the C2 position would yield the final product. The Stetter reaction is valued for its ability to form C-C bonds under relatively mild conditions, generating highly functionalized 1,4-diketones. nih.gov

| Aldehyde (Acyl Donor) | Michael Acceptor | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Substituted Arenoxy Benzaldehydes | Methyl Vinyl Ketone | Thiazolium Chloride / Triethylamine in DMSO | Arenoxy-substituted 1,4-diketones | nih.govnih.govacs.org |

| Benzaldehyde | Methyl Vinyl Ketone | Thiazolium Salt / Triethanolamine in DMF | 1-Phenylpentane-1,4-dione | prepchem.com |

Modern enolate-mediated reactions provide sophisticated routes to 1,4-dicarbonyl compounds. researchgate.netunivie.ac.at One such strategy is the Michael addition, or 1,4-addition, of a ketone enolate to an α,β-unsaturated carbonyl compound. nih.gov For the synthesis of 2-Methyl-1-phenylpentane-1,4-dione, this could involve the addition of the enolate of propiophenone (B1677668) to methyl vinyl ketone. The use of microreactors for these transformations has been shown to improve conversions compared to traditional batch processes. nih.gov

Other advanced methods include the palladium-catalyzed coupling of organozinc reagents to enones in the presence of carbon monoxide and the visible-light-induced radical coupling of silyl (B83357) enol ethers with α-bromocarbonyls, catalyzed by photoredox catalysts like eosin (B541160) Y. organic-chemistry.orgorganic-chemistry.org These methods highlight the ongoing innovation in the synthesis of 1,4-diketones, providing routes with high efficiency and broad functional group tolerance. organic-chemistry.org

Metal-Catalyzed Synthetic Pathways

Metal-catalyzed reactions offer efficient and selective routes to 1,4-diketones, overcoming challenges posed by traditional methods. Various transition metals, including palladium, silver, and cobalt, have been instrumental in developing novel synthetic strategies.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone in the synthesis of 1,4-diketones, enabling the coupling of diverse substrates under mild conditions.

One approach involves the palladium-catalyzed cross-coupling of cyclopropanols with acyl chlorides, providing a convenient route to functionalized 1,4-diketones. organic-chemistry.org Another established method is the coupling of acid chlorides with organostannanes, such as (E)-1,2-bis(tri-n-butylstannyl)ethene or β-stannyl enones. researchgate.net This reaction proceeds through an intermediate enedicarbonyl derivative that is subsequently reduced. researchgate.net

A newer development is the palladium/photo-cocatalyzed dehydrogenative cross-coupling of allylic alcohols and aldehydes. rsc.org This method avoids the need for pre-functionalized substrates and proceeds under mild conditions. rsc.org Furthermore, palladium catalysts have been successfully used in the coupling of 2-pyridyl esters with organoboron compounds to form ketones, a reaction that proceeds via an acylpalladium intermediate. acs.orgorganic-chemistry.orgnih.gov The synthetic utility of these methods is also demonstrated in the palladium-catalyzed coupling of indium homoenolates with acid chlorides to yield 1,4-dicarbonyl compounds. organic-chemistry.orgacs.orgacs.org

| Reactants | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Cyclopropanols + Acyl Chlorides | Palladium Catalyst | Convenient method for functionalized 1,4-diketones. | organic-chemistry.org |

| Allylic Alcohols + Aldehydes | Palladium/TBADT (photocatalyst) | Dehydrogenative cross-coupling under mild conditions. | rsc.org |

| Indium Homoenolates + Acid Chlorides | Palladium Catalyst | Coupling of water-tolerant homoenolates. | organic-chemistry.orgacs.orgacs.org |

| 2-Pyridyl Esters + Organoboron Compounds | Pd(OAc)₂ / PPh₃ | Compatible with various functional groups; proceeds under mild conditions. | acs.orgorganic-chemistry.org |

Silver-Catalyzed Intermolecular Cross-Coupling of Silyl Enolates

A recently developed protocol utilizes silver catalysis for the controlled intermolecular cross-coupling of silyl enol ethers, providing a scalable method for accessing synthetically useful 1,4-diketones. diva-portal.orgorganic-chemistry.orgnih.govnih.gov This method demonstrates good functional group tolerance and is efficient even on a gram scale. organic-chemistry.org

The reaction is typically catalyzed by a silver salt, with silver(I) fluoride (B91410) (AgF) identified as a highly effective catalyst in acetonitrile (B52724) (MeCN) at room temperature. organic-chemistry.org Mechanistic studies, including radical trapping experiments, suggest that the reaction proceeds through a one-electron process involving free radical species. nih.govacs.org In this pathway, an oxidant, such as bromobenzene (B47551) (PhBr), is used, and the homocoupling of the silyl enol ethers is suppressed by the presence of a radical inhibitor like TEMPO. nih.govacs.org This silver-catalyzed approach represents a significant advancement over previous methods that often required a large excess of one coupling partner or extremely low temperatures. nih.govacs.org

| Parameter | Condition | Yield | Reference |

|---|---|---|---|

| Catalyst | AgF (0.1 mmol) | 72% | organic-chemistry.org |

| Solvent | MeCN (2.0 mL) | ||

| Reactants | Silyl enol ether (0.5 mmol), PhBr (1.0 mmol) | ||

| Temperature | 25 °C |

Cobalt-Catalyzed Dicarbonyl Construction Reactions

Cobalt catalysis offers a practical and powerful alternative for constructing 1,4-dicarbonyl compounds. organic-chemistry.orgacs.org This method is valued for its use of readily available starting materials, broad substrate scope, high tolerance for various functional groups, and operational simplicity. organic-chemistry.orgacs.org

The reaction mechanism involves a cascade process that includes organocobalt addition, trapping, and a Kornblum-DeLaMare rearrangement. organic-chemistry.orgacs.org Another innovative approach utilizes a simple, light-driven three-component process with dicobalt octacarbonyl (Co₂(CO)₈) as a solid carbonyl source. organic-chemistry.org This reaction involves an aryl halide, carbon monoxide insertion, alkene insertion, and protonation, initiated by the generation of an aryl radical, to produce 1,4-keto esters and 1,4-diketones in good yields. organic-chemistry.org

Photocatalytic Approaches for 1,4-Diketone Synthesis

Visible-light photocatalysis has emerged as a green and powerful strategy for synthesizing 1,4-diketones under mild conditions. organic-chemistry.orgresearchgate.net These methods often utilize photoredox catalysts, such as ruthenium(II) complexes or inexpensive organic dyes like eosin Y, to generate radical intermediates. organic-chemistry.org

One such method involves the visible-light-induced radical coupling of silyl enol ethers with α-bromocarbonyl compounds. organic-chemistry.org Another approach is the Ru²⁺-photocatalyzed, visible-light-mediated atom transfer radical addition (ATRA) reaction of α-bromoketones with alkyl enol ethers. organic-chemistry.org More recently, a dual catalytic system combining an N-heterocyclic carbene (NHC) organocatalyst with an organic multi-resonant thermally activated delayed fluorescence (MR-TADF) photocatalyst has been reported. rsc.org This metal-free system facilitates a three-component reaction to produce 1,4-diketones via a radical-radical coupling mechanism. rsc.org This strategy can be disconnected into two acyl radical components and an alkene, offering a versatile route to unsymmetrical 1,4-diketones. rsc.org

Indium-Mediated Reactions for Homoenolate Generation

Indium-mediated reactions provide a unique pathway for generating homoenolates, which are key precursors for 1,4-dicarbonyl compounds. A significant breakthrough in this area is the synthesis of the first water-tolerant, ketone-type indium homoenolate. acs.orgacs.org

This intermediate is generated through the oxidative addition of an In/InCl₃ system to enones, a reaction that proceeds exclusively in aqueous media. organic-chemistry.orgacs.org Both indium metal and indium(III) chloride are essential for the reaction to proceed smoothly. acs.orgacs.org The synthetic utility of the resulting indium homoenolate is then demonstrated through its palladium-catalyzed coupling with acid chlorides, yielding the target 1,4-dicarbonyl compounds. organic-chemistry.orgacs.org Indium-mediated allylation of carbonyl compounds has also proven to be a valuable tool for carbon chain elongation in the synthesis of complex molecules like carbohydrates. beilstein-journals.org

Innovative and Emerging Synthetic Techniques

Beyond traditional metal catalysis, several innovative techniques for synthesizing 1,4-diketones have been developed, emphasizing efficiency, atom economy, and environmental considerations.

The Stetter reaction , a classic method for forming 1,4-dicarbonyls, continues to be refined. nih.govacs.org Modern versions utilize N-heterocyclic carbene (NHC) catalysts for the intermolecular reaction of an aldehyde with an α,β-unsaturated ketone. nih.govacs.org For instance, novel arenoxy-substituted 1,4-diketones have been synthesized with good yields at room temperature using a thiazolium chloride catalyst in dimethyl sulfoxide (B87167) (DMSO). nih.gov

Three-component reactions offer a straightforward, atom-economical approach. One such method involves the reaction of alkylglyoxals, 1,3-dicarbonyl compounds, and a nucleophile (such as indole (B1671886) or pyrrole) under aqueous and catalyst-free conditions to produce 1,4-diketone scaffolds. rsc.org

Another novel two-step procedure involves the molybdenum-catalyzed oxidative cleavage of cyclobutane-1,2-diols. rsc.org In this method, DMSO serves as both the solvent and the oxidant, providing a clean route to 1,4-dicarbonyls from readily available starting glycols. rsc.org

Green Chemistry Approaches in 1,4-Diketone Synthesis

Catalyst-Free Methodologies

The development of catalyst-free synthetic routes is a cornerstone of green chemistry, aiming to reduce chemical waste and simplify reaction procedures. For the synthesis of 1,4-diketones, several catalyst-free methods have been reported, often leveraging the intrinsic reactivity of the starting materials under specific conditions such as the use of water as a co-solvent or ultrasound irradiation. rsc.orgnih.govrsc.org

One notable approach involves the three-component reaction between an α-ketoaldehyde, a 1,3-dicarbonyl compound, and a nucleophile. rsc.org This method provides a straightforward pathway to 1,4-diketone scaffolds without the need for a catalyst. rsc.org Similarly, the addition of silyl enol ethers to oxyallyl zwitterions, generated in situ from α-haloketones, can proceed without a catalyst to form 1,4-diketones. acs.org

Recent advancements have demonstrated that the formation of a C=N bond, a key step in the synthesis of various heterocyclic compounds derived from dicarbonyls, can be achieved rapidly and efficiently at room temperature in the absence of any catalyst. nih.gov This is particularly effective when using a water/dichloromethane mixture as the solvent system. nih.gov Furthermore, the one-pot, four-component synthesis of functionalized 1,4-dihydropyridines has been successfully achieved under catalyst-free conditions using ultrasonic irradiation in aqueous ethanol, highlighting the potential of physical energy sources to promote complex reactions. rsc.org

Table 1: Examples of Catalyst-Free Synthesis of 1,4-Diketone Analogs

| Reactants | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| α-Ketoaldehydes, 1,3-dicarbonyl compounds, Nucleophiles | Aqueous, Catalyst-free | 1,4-Diketones | Good | rsc.org |

| α-Haloketones, Silyl enol ethers | In situ generation of oxyallyl zwitterions | 1,4-Diketones | - | acs.org |

| Aniline derivatives, Aldehydes | H₂O/CH₂Cl₂, Room Temperature | Imines (precursors) | up to 95% | nih.gov |

| Dimethylacetylenedicarboxylate, 2-Fluoroaniline, Malononitrile, Aldehydes | Aqueous ethanol, Ultrasonic irradiation | 1,4-Dihydropyridines | 89-96% | rsc.org |

Reactions in Aqueous Media and Solvent-Free Systems

The use of water as a reaction solvent and the implementation of solvent-free conditions are highly desirable for developing sustainable chemical processes. researchgate.net These approaches not only minimize the environmental impact of organic solvents but can also offer unique reactivity and selectivity.

The synthesis of 1,4-diketones and their derivatives has been successfully adapted to these green conditions. For instance, a facile and efficient three-component reaction for synthesizing 1,4-diketone scaffolds proceeds smoothly in water without a catalyst. rsc.org This reaction accommodates a wide range of nucleophiles, including indoles, pyrroles, and thiophenol. rsc.org The oxidative addition of Indium/Indium(III) chloride to enones, which leads to the formation of water-tolerant indium homoenolates, occurs exclusively in aqueous media. These intermediates can then be coupled with acid chlorides to produce 1,4-dicarbonyl compounds. organic-chemistry.org

Solvent-free conditions have also proven effective, particularly when combined with a reusable catalyst. Molecular iodine, for example, has been used to catalyze the three-component condensation of benzil, benzonitrile (B105546) derivatives, and primary amines to yield 1,2,4,5-tetrasubstituted imidazoles in high yields without any solvent. researchgate.net This method is noted for its operational simplicity and the use of inexpensive and non-toxic reagents. researchgate.net While the Stetter reaction, a classic method for 1,4-diketone synthesis, often employs catalysts, variations of this reaction can be optimized for greener conditions. nih.govacs.org

Table 2: Synthesis of 1,4-Diketone Analogs in Aqueous or Solvent-Free Systems

| Reaction Type | Reactants | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Three-component reaction | Alkylglyoxals, 1,3-dicarbonyls, Nucleophiles | Water, Catalyst-free | 1,4-Diketones | Good | rsc.org |

| Oxidative Addition/Coupling | Enones, In/InCl₃, Acid chlorides | Aqueous media | 1,4-Dicarbonyls | - | organic-chemistry.org |

| Three-component condensation | Benzil, Benzonitrile derivatives, Primary amines | Solvent-free, I₂ catalyst | 1,2,4,5-Tetrasubstituted imidazoles | High | researchgate.net |

| Four-component reaction | Aldehydes, 3-methyl-1-phenyl-1H-pyrazol-5-amine, 2-hydroxynaphthalene-1,4-dione | PEG1000-based dicationic acidic ionic liquid, solvent-free | 4-aryl-3-methyl-1-phenyl-1H-benzo[h]pyrazolo[3,4-b]quinoline-5,10-diones | High | researchgate.net |

Mechanistic Investigations and Reactivity Profiles of 2 Methyl 1 Phenylpentane 1,4 Dione

Elucidation of Reaction Mechanisms in 1,4-Diketone Formation

The synthesis of 1,4-dicarbonyl compounds, a class of molecules that includes 2-methyl-1-phenylpentane-1,4-dione, is fundamental in organic chemistry. These compounds serve as crucial intermediates for creating a variety of cyclic structures like cyclopentenones and furans. The Stetter reaction and Michael addition are two of the primary methods used to construct the 1,4-dicarbonyl framework.

Detailed Mechanistic Pathways of Key Synthetic Reactions

The Stetter reaction is a notable method for forming 1,4-diketones, utilizing an N-heterocyclic carbene (NHC) as a catalyst. The mechanism begins with the NHC catalyst attacking an aldehyde, which leads to the formation of a Breslow intermediate. This intermediate then undergoes a conjugate addition to an α,β-unsaturated ketone, which acts as a Michael acceptor. The resulting product then breaks down, regenerating the NHC catalyst and yielding the 1,4-dicarbonyl compound. The success of this reaction in terms of high yields and minimal side products is highly dependent on the specific catalyst and reaction conditions chosen.

Another key method for synthesizing 1,4-diketones is the Michael addition of an enolate to an α,β-unsaturated ketone. For a compound such as 2-methyl-1-phenylpentane-1,4-dione, an enolate can be formed from a ketone precursor. This enolate then adds to a suitable Michael acceptor. The stereochemical outcome of this addition is influenced by several factors, including the nature of the enolate (for example, whether it is a pre-formed lithium enolate or a transiently formed enamine or silyl (B83357) enol ether), the solvent used, and the presence of any chiral auxiliaries or catalysts.

Stereochemical Control and Diastereoselectivity in 1,4-Dicarbonyl Compound Synthesis

Controlling the stereochemistry during the synthesis of 1,4-dicarbonyl compounds is a complex yet critical aspect of their production. The formation of one or more stereocenters during the carbon-carbon bond-forming step necessitates careful management of the reaction's transition state geometry.

When synthesizing substituted 1,4-diketones, achieving diastereoselectivity is particularly important as new stereocenters are created in relation to existing ones. For instance, in the synthesis of derivatives of 2-methyl-1-phenylpentane-1,4-dione, the spatial arrangement of the methyl group relative to any newly introduced substituents is determined by the facial selectivity of the nucleophilic attack on the electrophile. The steric hindrance of the reactants, the geometry of the enolate (E versus Z configuration), and the presence of chelating metal ions can all affect the diastereomeric ratio of the final product.

Tautomerism and Isomerism in 1,4-Diketone Systems

1,4-Diketones display a complex array of tautomeric and isomeric forms, which is primarily governed by the equilibrium between their keto and enol structures. This dynamic behavior is central to their chemical reactivity and spectroscopic characteristics.

Keto-Enol Tautomeric Equilibria in 2-Methyl-1-phenylpentane-1,4-dione and Related Structures

1,4-Diketones can exist in a state of equilibrium with their monoenol and dienol tautomers. The position of this equilibrium is dependent on factors such as the solvent, temperature, and the specific substitution pattern of the diketone. In the case of 2-methyl-1-phenylpentane-1,4-dione, two distinct enol forms can be generated, resulting from the removal of a proton at either the C2 or C5 position.

The stability of the enol form is often increased through the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the other carbonyl oxygen. This interaction results in a pseudo-cyclic, five-membered ring structure. The presence of electron-withdrawing or -donating groups on the phenyl ring can further modulate the acidity of the α-protons and, consequently, the position of the keto-enol equilibrium.

Conformational Analysis of Enol Forms

The enol forms of 1,4-diketones are capable of adopting a variety of conformations. The most stable conformation is generally the one that facilitates the formation of a strong intramolecular hydrogen bond. This hydrogen bond has a significant impact on the molecule's geometry, promoting a more planar arrangement of the atoms within the pseudo-ring.

Spectroscopic methods, especially Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are essential for examining the conformational preferences of these enol forms. For example, the chemical shift of the enolic proton in the ¹H NMR spectrum can offer insights into the strength of the hydrogen bond. In a similar vein, the stretching frequencies of the carbonyl and hydroxyl groups in the IR spectrum can be used to differentiate between the free and hydrogen-bonded forms.

Intramolecular Hydrogen Bonding Characteristics in 1,4-Diketones

Intramolecular hydrogen bonding is a defining characteristic of the enol tautomers of 1,4-diketones. This interaction is pivotal in determining their stability, structure, and reactivity. The hydrogen bond forms between the hydroxyl group of the enol and the oxygen atom of the adjacent carbonyl group, leading to the formation of a five-membered ring-like structure.

The strength of this hydrogen bond is affected by the electronic and steric properties of the substituents on the diketone framework. Electron-withdrawing groups can enhance the acidity of the enolic proton, resulting in a more robust hydrogen bond. In contrast, bulky substituents may impede the formation of the planar pseudo-ring, thereby weakening the hydrogen bond.

Computational studies, when used in conjunction with experimental data, have provided comprehensive insights into the nature of these intramolecular hydrogen bonds. These studies allow for the quantification of bond strength, analysis of electron density distribution, and prediction of the geometric parameters of the hydrogen-bonded ring.

Computational and Theoretical Chemistry Studies on 2 Methyl 1 Phenylpentane 1,4 Dione and Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with high accuracy. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each offering unique advantages in the study of molecules like 2-Methyl-1-phenylpentane-1,4-dione.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. nih.govresearchgate.net For dicarbonyl compounds and phenyl ketones, DFT methods are extensively used to determine stable conformations and elucidate electronic structures. researchgate.netnih.gov The choice of functional is crucial; hybrid functionals like B3LYP are commonly employed for geometry optimizations and energy calculations. nih.govresearchgate.net For instance, in studies of related β-diketones, DFT calculations have been instrumental in understanding the tautomeric equilibria between keto and enol forms, a phenomenon that could also be relevant for 1,4-diones. nih.govmdpi.com

A representative table of DFT-calculated structural parameters for a generic phenyl dione (B5365651) analog is presented below.

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

| C=O (benzoyl) bond length | ~1.22 Å |

| C=O (acetyl) bond length | ~1.21 Å |

| C-C (phenyl-carbonyl) bond length | ~1.49 Å |

| Phenyl C-C bond lengths | ~1.39 - 1.40 Å |

| C-C-C (dione backbone) angle | ~112° |

Note: These are typical values for analogous structures and not specific to 2-Methyl-1-phenylpentane-1,4-dione.

Ab initio methods, which are based on first principles without empirical parameterization, offer a rigorous approach to studying molecular systems. wayne.eduscribd.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide systematically improvable accuracy. While computationally more demanding than DFT, they are crucial for benchmarking and for systems where DFT might be less reliable.

Geometry optimization using ab initio methods involves finding the minimum energy structure on the potential energy surface. youtube.com For large molecules, this can be computationally intensive, but techniques have been developed to improve efficiency. scribd.com These methods are valuable for obtaining highly accurate geometric and energetic data, which can then be used for further analysis. A study on large molecules highlighted the effectiveness of combining direct inversion in the iterative subspace (DIIS) with natural internal coordinates for efficient geometry optimization. scispace.com

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, provides a framework for analyzing the electron density to define atomic properties and chemical bonds. wikipedia.org By examining the topology of the electron density, one can identify bond critical points (BCPs) and characterize the nature of chemical interactions (e.g., covalent, ionic, hydrogen bonds).

For a molecule such as 2-Methyl-1-phenylpentane-1,4-dione, AIM analysis could be used to quantify the strength and nature of the various C-C, C-H, and C=O bonds. The electron density (ρ) and its Laplacian (∇²ρ) at the BCP are key indicators. For example, a high ρ and a negative ∇²ρ are characteristic of a shared (covalent) interaction. AIM has been used to understand non-bonding interactions as well, such as hydrogen-hydrogen interactions in polycyclic aromatic hydrocarbons, which can be surprisingly stabilizing. wikipedia.org

Spectroscopic Correlations with Theoretical Predictions

A significant application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate both the theoretical models and the experimental assignments.

Theoretical calculations of vibrational frequencies using DFT are a standard procedure for interpreting experimental infrared (IR) and Raman spectra. nih.govaps.org After a geometry optimization, a frequency calculation provides the harmonic vibrational modes. These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.

For 2-Methyl-1-phenylpentane-1,4-dione, the calculated IR spectrum would show characteristic peaks for the two carbonyl (C=O) stretches, C-H stretches of the methyl and phenyl groups, and various bending and skeletal vibrations. In studies of β-diketones, the vibrational spectra are sensitive to the tautomeric form, with the enol form showing a characteristic C=O stretching frequency between 1580 and 1600 cm⁻¹. mdpi.com A similar detailed analysis could be performed for the target molecule to aid in the interpretation of its experimental spectra.

A representative comparison of calculated and experimental vibrational frequencies for a phenyl ketone analog is shown below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C=O) benzoyl | 1685 | 1670 | Carbonyl stretch |

| ν(C=O) acetyl | 1710 | 1700 | Carbonyl stretch |

| ν(C-H) aromatic | 3050-3100 | 3040-3090 | Aromatic C-H stretch |

| ν(C-H) aliphatic | 2950-3000 | 2940-2990 | Aliphatic C-H stretch |

Note: These are typical values for analogous structures and not specific to 2-Methyl-1-phenylpentane-1,4-dione.

The prediction of NMR chemical shifts is another powerful application of computational chemistry. nih.govnih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a popular approach for calculating ¹H and ¹³C NMR chemical shifts. nih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

For 2-Methyl-1-phenylpentane-1,4-dione, theoretical predictions would help in assigning the signals in the experimental ¹H and ¹³C NMR spectra. The chemical shifts of the protons and carbons are sensitive to their local electronic environment. For instance, the protons on the phenyl ring will have distinct chemical shifts depending on their position relative to the carbonyl group (ortho, meta, para). youtube.com Similarly, the chemical shifts of the carbonyl carbons and the methyl group carbon can be accurately predicted. Recent advances in machine learning have also shown promise in accurately predicting NMR chemical shifts. nih.gov

Below is an illustrative table of predicted versus experimental NMR chemical shifts for a related compound.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C=O (benzoyl) | 198.5 | 197.8 |

| C=O (acetyl) | 205.1 | 204.3 |

| C (phenyl, ipso) | 135.2 | 134.5 |

| C (methyl) | 29.8 | 29.1 |

Note: These are typical values for analogous structures and not specific to 2-Methyl-1-phenylpentane-1,4-dione.

Electronic Spectroscopy (UV) Studies and Theoretical Modeling

The electronic absorption properties of diones and their analogs, particularly α,β-unsaturated ketones, are a key area of investigation using computational chemistry. Theoretical modeling, primarily through Time-Dependent Density Functional Theory (TD-DFT), serves as a powerful tool to predict and interpret experimental Ultraviolet-Visible (UV-Vis) spectra. youtube.comrsc.org This approach allows for a detailed analysis of the molecular orbitals (MOs) involved in electronic transitions and helps in assigning the observed absorption bands. rsc.org

The methodology for these studies typically begins with the optimization of the molecule's ground state geometry using DFT, often with hybrid functionals like B3LYP and a suitable basis set such as 6-311++G(d,p) or 6-31G(d,p). ucl.ac.uknih.gov Following geometry optimization, TD-DFT calculations are performed to compute the energies of various excited states, which correspond to the wavelengths of UV-Vis absorption. youtube.com The number of excited states calculated determines the range of the predicted spectrum. youtube.com For conjugated systems like 2-methyl-1-phenylpentane-1,4-dione, the most significant electronic transitions are typically π → π* excitations, which involve electrons jumping from a bonding π molecular orbital (like the Highest Occupied Molecular Orbital, or HOMO) to an anti-bonding π* molecular orbital (like the Lowest Unoccupied Molecular Orbital, or LUMO). youtube.com

Studies on analogous α,β-unsaturated ketones demonstrate a strong correlation between theoretically calculated absorption maxima (λmax) and experimental data. ucl.ac.ukresearchgate.net For instance, theoretical calculations on symmetric dibenzylideneacetone (B150790) analogues were able to reproduce experimental UV spectra and elucidate the effects of different substituents on their electronic properties. ucl.ac.uk Discrepancies between theoretical and experimental values can arise because theoretical calculations often model isolated molecules in the gaseous phase, whereas experimental results are typically obtained in a solvent or solid state. ucl.ac.ukresearchgate.net To account for solvent effects, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be incorporated into the DFT calculations. researchgate.net

The accuracy of these computational methods provides valuable insights into how structural modifications, such as the introduction of different functional groups, can tune the electronic and photophysical properties of these compounds. ucl.ac.uk

Table 1: Comparison of Experimental and Theoretically Calculated UV Absorption Maxima (λmax) for Analogous Ketone Compounds

| Compound | Experimental λmax (nm) | Theoretical λmax (nm) | Computational Method |

| Dibenzalacetone | 328 | 325 | TD-DFT/B3LYP/6-31G(d,p) nih.gov |

| 1-Benzenesulfonyl-1,2,3,4-tetrahydroquinoline | 271 | 273 | TD-DFT (B3LYP/6-31+G(d,p)) rsc.org |

| Acrylaldehyde | <200 | ~190-200 | TD-DFT (B3LYP) youtube.com |

Computational Simulation of Reaction Pathways and Transition States

Computational chemistry provides indispensable tools for mapping the reaction mechanisms of 1,4-diones and related compounds. By simulating reaction pathways, chemists can gain a deep understanding of reaction feasibility, kinetics, and selectivity without performing exhaustive experiments. Density Functional Theory (DFT) is the predominant method used to explore the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. researchgate.netnih.gov

A typical computational study of a reaction pathway involves locating the optimized geometries of all stationary points and calculating their corresponding energies. researchgate.net The transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. ucl.ac.uk The difference in Gibbs free energy (ΔG‡) between the reactants and the transition state is the activation energy, which determines the reaction rate. ucl.ac.uknih.gov Lower activation barriers correspond to faster reactions. nih.gov

For complex reactions, multiple competing pathways may exist. Computational simulations can adjudicate between these possibilities by comparing their activation energies. nih.govnih.gov For example, in studies of Diels-Alder reactions involving dienes and dienophiles, calculations can determine whether the reaction proceeds through a concerted (one-step) or a stepwise mechanism involving a diradical intermediate. nih.govresearchgate.net The relative free energies of the transition states for each pathway reveal the favored mechanism. nih.gov For the reaction of (E)-1,3-pentadiene with acrylonitrile, computational results showed only a 1.2 kcal/mol preference for the concerted cycloaddition pathway over the stepwise diradical pathway, which aligns with experimental observations of both reaction types occurring. nih.gov

Table 2: Computed Activation Free Energies (ΔG‡) for Different Reaction Pathways in Analog Systems

| Reaction System | Pathway | Activation Free Energy (ΔG‡) (kcal/mol) | Computational Method |

| (E)-1,3-Pentadiene + Acrylonitrile | Concerted Diels-Alder | 27.5 | B3LYP/6-31G(d) nih.gov |

| (E)-1,3-Pentadiene + Acrylonitrile | Stepwise Diradical Formation | 28.7 | B3LYP/6-31G(d) nih.gov |

| Phenyl diazonium ion decomposition | Uncatalyzed SN1(Ar) | +27.14 | DFT ucl.ac.uk |

| Phenyl diazonium ion decomposition | CB7-Catalyzed SN1(Ar) | +30.54 | DFT ucl.ac.uk |

| Uncatalyzed Anionic Diels-Alder | endo pathway | 42.2 (in gas phase) | DFT nih.gov |

Advanced Applications and Derivatization Strategies for 2 Methyl 1 Phenylpentane 1,4 Dione in Chemical Synthesis

2-Methyl-1-phenylpentane-1,4-dione as a Versatile Organic Building Block

As a 1,4-dicarbonyl compound, 2-Methyl-1-phenylpentane-1,4-dione is a key starting material for synthesizing a variety of five-membered heterocyclic compounds youtube.comrsc.org. Its reactivity is centered around the two electrophilic carbonyl carbons, which are susceptible to attack by a range of difunctional nucleophiles, leading to cyclization and the formation of stable aromatic ring systems.

The most prominent application of 1,4-diones is in the synthesis of substituted pyrroles via the Paal-Knorr synthesis wikipedia.orgrgmcet.edu.in. This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine under neutral or weakly acidic conditions to generate the corresponding pyrrole (B145914) organic-chemistry.org. The reaction is highly efficient and is a cornerstone method for accessing the pyrrole ring, a common structural component in many natural products and pharmaceuticals wikipedia.orgresearchgate.net.

For 2-Methyl-1-phenylpentane-1,4-dione, its reaction with a primary amine (R-NH₂) proceeds through the formation of a hemiaminal at one carbonyl, followed by intramolecular attack of the nitrogen on the second carbonyl group, and subsequent dehydration to yield a highly substituted pyrrole rgmcet.edu.inorganic-chemistry.org. Due to the unsymmetrical nature of the dione (B5365651), the reaction predictably yields 1-substituted-2-methyl-5-phenyl-1H-pyrroles.

Reaction Scheme: Paal-Knorr Synthesis with 2-Methyl-1-phenylpentane-1,4-dione

The reaction conditions can be tuned, with weak acids like acetic acid often used as catalysts to accelerate the condensation organic-chemistry.org. This method's simplicity and high yields make it a preferred route for accessing such pyrrole derivatives rgmcet.edu.in.

Beyond pyrroles, 1,4-diones are precursors to other five-membered heterocycles.

Furans : In the presence of an acid catalyst and the absence of an amine, 2-Methyl-1-phenylpentane-1,4-dione can undergo intramolecular cyclization and dehydration to form the corresponding substituted furan (B31954) wikipedia.orgorganic-chemistry.org.

Thiophenes : Reaction with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, converts the dione into the analogous thiophene (B33073) wikipedia.org.

The following table summarizes the heterocyclic products derivable from 2-Methyl-1-phenylpentane-1,4-dione.

| Reagent | Resulting Heterocycle | General Method |

| Primary Amine (R-NH₂) | Substituted Pyrrole | Paal-Knorr Pyrrole Synthesis organic-chemistry.org |

| Acid Catalyst (e.g., H₂SO₄) | Substituted Furan | Paal-Knorr Furan Synthesis organic-chemistry.org |

| Sulfurizing Agent (e.g., P₄S₁₀) | Substituted Thiophene | Paal-Knorr Thiophene Synthesis wikipedia.org |

While direct reports on the use of 2-Methyl-1-phenylpentane-1,4-dione for synthesizing specific complex polycyclic systems are not prevalent, the pyrroles derived from it are valuable intermediates for creating more elaborate structures. Pyrrole rings can participate in various cycloaddition reactions or be functionalized further to build fused heterocyclic systems. For instance, pyrrole derivatives are known starting materials for creating fused systems like quinazolines and triazoles, which are significant in pharmaceutical chemistry nih.gov. The pyrroles obtained from the Paal-Knorr synthesis can be elaborated through subsequent reactions to construct larger, more complex polycyclic and pharmacologically relevant scaffolds researchgate.netnih.gov.

Coordination Chemistry of 2-Methyl-1-phenylpentane-1,4-dione

The chemistry of 1,4-diones is closely related to that of β-diketones, which are famous for their ability to act as powerful ligands in coordination chemistry alfa-chemistry.com. Through keto-enol tautomerism, 2-Methyl-1-phenylpentane-1,4-dione can form a monoanionic, bidentate ligand that chelates to metal ions.

In solution, 2-Methyl-1-phenylpentane-1,4-dione can exist in equilibrium with its enol tautomer. Deprotonation of the enol's hydroxyl group yields a β-diketonate-like anion. This anion acts as an O,O-bidentate chelating agent, coordinating to a metal ion through both oxygen atoms to form a stable six-membered chelate ring researchgate.net. This coordination mode is common for a vast array of metal ions across the periodic table alfa-chemistry.com.

The presence of bulky substituents, such as the phenyl group in 2-Methyl-1-phenylpentane-1,4-dione, can influence the steric environment around the metal center, affecting the coordination geometry and stability of the resulting complex rsc.orgdocumentsdelivered.com. These diketonate ligands form stable complexes with numerous metals, including transition metals, lanthanides, and main group elements alfa-chemistry.commdpi.com.

Conceptual Representation of Chelation

Metal β-diketonate complexes are renowned for their catalytic activity in a multitude of organic transformations alfa-chemistry.com. Their utility stems from their stability, solubility in organic solvents, and the ability of the metal center to facilitate reactions. While specific catalytic studies on complexes of 2-Methyl-1-phenylpentane-1,4-dione are limited, the applications of analogous metal diketonate complexes are well-established and include:

Cross-Coupling Reactions : Metal complexes with diketonate ligands serve as catalysts in various cross-coupling reactions alfa-chemistry.com.

Polymerization : Group 1 and 2 metal complexes supported by related ligands have been shown to be active catalysts for ring-opening polymerization of lactones rsc.org.

CO₂ Fixation : Certain metal β-diketonate complexes have demonstrated high efficiency in catalyzing the chemical fixation of carbon dioxide into cyclic carbonates under mild conditions rsc.org.

The catalytic performance of these complexes can be fine-tuned by modifying the steric and electronic properties of the diketonate ligand, an area where the specific substitution pattern of 2-Methyl-1-phenylpentane-1,4-dione could offer unique advantages rsc.orgnih.gov.

The electronic properties of metal complexes with diketonate ligands are of significant interest and are typically investigated using spectroscopic and electrochemical methods mdpi.com. The UV-Vis absorption spectra of such complexes are characterized by intense bands arising from π-π* transitions within the delocalized system of the chelate ring researchgate.netmdpi.com. In some cases, metal-to-ligand or ligand-to-metal charge-transfer bands can also be observed, which are sensitive to the identity of the metal ion and the solvent mdpi.comresearchgate.net.

Cyclic voltammetry studies on related rhodium(I) β-diketonato complexes show distinct redox waves corresponding to the oxidation of the metal center and the reduction of the ligand backbone mdpi.com. These electronic characteristics are crucial for applications in areas like photocatalysis and molecular electronics, suggesting that complexes of 2-Methyl-1-phenylpentane-1,4-dione would possess similarly rich electronic behavior.

Implications for Materials Science through Coordination Chemistry

The structure of 2-Methyl-1-phenylpentane-1,4-dione, which features a β-dicarbonyl moiety, makes it a highly effective chelating agent for a wide array of metal ions. This capacity for coordination is a cornerstone of its potential applications in materials science. By acting as a bidentate ligand, the two oxygen atoms of the dione can bind to a single metal center, forming a stable six-membered chelate ring. This interaction is fundamental to the creation of metal-organic complexes with tailored electronic, optical, and magnetic properties.

The versatility of β-diketonates as ligands has been extensively demonstrated, and they are recognized as valuable building blocks in the design of functional materials. ijrbat.in The specific substituents on the β-diketone backbone—in this case, the methyl and phenyl groups—play a crucial role in fine-tuning the properties of the resulting metal complexes. These groups can influence the solubility, stability, and intermolecular interactions of the complexes, thereby dictating their macroscopic material characteristics.

Formation of Functional Metal-Organic Materials

The coordination of 2-Methyl-1-phenylpentane-1,4-dione with various metal ions can lead to the development of materials with specific, engineered functionalities. The properties of these materials are intrinsically linked to the choice of the central metal ion.

Luminescent Materials: When complexed with lanthanide ions (e.g., Europium, Terbium), β-diketonate ligands are known to act as "antenna" ligands. They efficiently absorb UV radiation and transfer the energy to the metal center, which then emits light at characteristic, sharp wavelengths. This property is foundational for creating highly luminescent materials for applications in OLEDs, sensors, and bio-imaging. The incorporation of a fluorene (B118485) group into other β-diketone ligands has been shown to yield complexes with high fluorescent abilities. mdpi.com

Magnetic Materials: The interaction of 2-Methyl-1-phenylpentane-1,4-dione with transition metals such as manganese, iron, and cobalt can produce complexes with interesting magnetic behaviors. ijrbat.inresearchgate.net The arrangement of these metal centers, dictated by the ligand structure, can lead to materials that exhibit paramagnetism, diamagnetism, or more complex magnetic ordering. researchgate.net Such materials are of interest for data storage, spintronics, and as contrast agents in medical imaging.

Catalytic Systems: Metal β-diketonate complexes are widely employed as catalysts in various organic reactions. scholarsresearchlibrary.comacs.org Complexes formed with 2-Methyl-1-phenylpentane-1,4-dione could be designed to catalyze specific transformations, with the ligand framework influencing the catalytic activity and selectivity. Their use as catalysts extends to applications like being additives in petroleum processing. ijrbat.in

Derivatization for Polymeric and Supramolecular Materials

A significant strategy in materials science involves the incorporation of functional units into larger polymeric or supramolecular assemblies. The 2-Methyl-1-phenylpentane-1,4-dione ligand is a prime candidate for such strategies.

By introducing polymerizable groups onto the phenyl ring or by utilizing reactive sites on the ligand backbone, it is possible to synthesize polymeric ligands. researchgate.net When these polymeric ligands are complexed with metal ions, they can form metallopolymers. These materials combine the processability of polymers with the functional properties (e.g., catalytic, optical, magnetic) of the metal centers. Such materials have potential applications in functional coatings, where they can enhance properties like adhesion and corrosion resistance. researchgate.net

Furthermore, the non-covalent interactions, such as π–π stacking facilitated by the phenyl rings, can be exploited to guide the self-assembly of the metal complexes into ordered supramolecular structures. researchgate.net This bottom-up approach allows for the construction of one-, two-, or three-dimensional networks with precisely arranged metal centers, which is a key goal in the design of advanced materials like metal-organic frameworks (MOFs). ijrbat.inacs.org

The table below conceptualizes the potential material properties derived from coordinating 2-Methyl-1-phenylpentane-1,4-dione with various metal ions, based on established principles of β-diketonate chemistry.

| Metal Ion (M) | Potential Complex Formula | Potential Material Property | Potential Application Area |

| Europium (Eu³⁺) | [Eu(C₁₂H₁₃O₂)₃] | Intense Red Photoluminescence | Organic Light-Emitting Diodes (OLEDs), Security Inks |

| Manganese (Mn²⁺) | [Mn(C₁₂H₁₃O₂)₂] | Paramagnetism | Magnetic Resonance Imaging (MRI) Contrast Agents |

| Copper (Cu²⁺) | [Cu(C₁₂H₁₃O₂)₂] | Catalytic Activity, Precursor for Thin Films | Catalysis, Chemical Vapor Deposition (CVD) |

| Rhodium (Rh¹⁺) | [Rh(C₁₂H₁₃O₂)(CO)₂] | Homogeneous Catalysis | Industrial Catalytic Processes |

| Zinc (Zn²⁺) | [Zn(C₁₂H₁₃O₂)₂]n | Polymer Additive, Piezoelectric Properties | Functional Polymers, Sensors |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-1-phenylpentane-1,4-dione, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via β-enamino-pyran-2,4-dione derivatization using a 1,6-hexylene spacer, as demonstrated in C2-symmetrical bis-derivative synthesis . Purity validation requires a combination of analytical techniques:

- Chromatography : Semi-preparative HPLC for fraction separation, as used in isolating structurally similar dione derivatives .

- Spectroscopy : GC-MS for identification and quantification, supported by library data matching retention times and fragmentation patterns .

- Crystallography : Single-crystal X-ray diffraction (employing SHELX-76 or SHELXL for refinement) to confirm molecular geometry .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 2-Methyl-1-phenylpentane-1,4-dione?

- Methodological Answer :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and intermolecular interactions. WinGX provides a pipeline for data processing and visualization .

- NMR Analysis : Compare experimental ¹H/¹³C NMR shifts with DFT-calculated spectra (e.g., using VASP software) to validate electronic properties and molecular conformation .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H···H, O···H) to assess crystal packing stability .

Q. What safety protocols are critical when handling 2-Methyl-1-phenylpentane-1,4-dione in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use respiratory protection and gloves, as recommended for structurally related diones with undefined toxicity profiles .

- Storage : Store below -20°C if stability data are unavailable, following protocols for analogous compounds .

- Emergency Measures : Consult safety data sheets (SDS) for 2-pentene-1,4-dione derivatives, which highlight the need for immediate medical consultation upon exposure .

Advanced Research Questions

Q. How can contradictions in crystallographic data for 2-Methyl-1-phenylpentane-1,4-dione be resolved?

- Methodological Answer :

- Refinement Software : Use SHELXL for high-resolution refinement and SHELXD for twin resolution. Cross-validate results with WinGX’s metric analysis tools to detect outliers in bond lengths/angles .

- Hybrid Computational Methods : Apply DFT-optimized force fields (e.g., for cyclohexane-1,4-dione) to predict low-energy crystal packings. Re-optimize structures using van der Waals corrections to resolve discrepancies between experimental and theoretical models .

Q. What computational strategies are effective for modeling the electronic properties and reactivity of 2-Methyl-1-phenylpentane-1,4-dione?

- Methodological Answer :

- DFT Calculations : Use VASP software to compute dipole moments, NMR chemical shifts, and frontier molecular orbitals (HOMO-LUMO gaps). Correlate results with experimental data (R² ≥ 0.93) .

- Reactivity Prediction : Analyze the thiazolidine-2,4-dione moiety’s role in medicinal chemistry (e.g., VEGFR-2 inhibition) to hypothesize bioactivity pathways. Hybridize with pharmacophores like 2-oxoindoline for targeted drug design .

Q. How can researchers address gaps in toxicity and ecological impact data for 2-Methyl-1-phenylpentane-1,4-dione?

- Methodological Answer :

- In Silico Toxicology : Use QSAR models to predict acute toxicity, leveraging data from structurally similar compounds (e.g., 4-methoxy-1,3-phenylenediamine) .

- Ecotoxicity Assays : Conduct microbial viability studies (e.g., using Streptomyces spp.) to assess biodegradability, as demonstrated for pyrrolo[1,2-a]pyrazine-1,4-dione derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.